2-Bromo-6-hydroxybenzonitrile
Description
Properties
IUPAC Name |
2-bromo-6-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJPUFJBGIVSTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619564 | |
| Record name | 2-Bromo-6-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73289-85-7 | |
| Record name | 2-Bromo-6-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-6-hydroxybenzonitrile can be synthesized through several methods. One common approach involves the bromination of 6-hydroxybenzonitrile using bromine or a bromine source in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions. The compound is then purified through crystallization or distillation techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-hydroxybenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Scientific Research Applications
Scientific Research Applications
2-Bromo-6-hydroxybenzonitrile has a wide range of applications in scientific research, including:
-
Organic Synthesis :
- It serves as an intermediate in the synthesis of various organic compounds, facilitating the formation of more complex structures through substitution and coupling reactions.
- Biological Studies :
-
Material Science :
- Utilized in the production of advanced materials and specialty chemicals, this compound can be incorporated into polymers and other materials to enhance their properties.
- Electrophilic Aromatic Substitution :
A study explored the interaction of this compound with various enzymes, revealing its potential as an inhibitor in specific biochemical pathways. The findings indicated that modifications to the bromine and hydroxyl groups could enhance binding affinity and selectivity towards target enzymes.
Case Study 2: Synthesis of Novel Compounds
Research conducted at Georgia State University demonstrated the use of this compound as a precursor for synthesizing benzyloxycyanophenylboronic esters. This work highlighted its versatility as a building block for creating bioactive molecules with pharmaceutical relevance .
Mechanism of Action
The mechanism of action of 2-Bromo-6-hydroxybenzonitrile involves its interaction with specific molecular targets. The bromine and hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Bromo-6-hydroxybenzonitrile
- CAS Number : 73289-85-7
- Molecular Formula: C₇H₄BrNO
- Molecular Weight : 198.02 g/mol
- Structure : A benzene ring substituted with bromine (Br) at position 2, a hydroxyl (-OH) group at position 6, and a nitrile (-CN) group at position 1 (ortho to Br and meta to -OH) .
Properties and Applications :
This compound is a halogenated aromatic nitrile with dual electron-withdrawing (Br, -CN) and hydroxyl functional groups. Its structure enables versatility in synthetic chemistry, serving as a precursor for coupling reactions (e.g., Suzuki-Miyaura) or further functionalization in pharmaceuticals and agrochemicals .
Comparison with Structural Analogs
The following table compares This compound with five structurally related benzonitrile derivatives, emphasizing substituents, molecular properties, and applications:
Key Differences in Reactivity and Utility
Electrophilic Substitution :
- The hydroxyl group in This compound allows for hydrogen bonding and acidity (pKa ~8–10), enabling deprotonation for nucleophilic reactions. In contrast, the nitro group in 2-bromo-6-nitrobenzonitrile directs electrophilic substitution to meta positions .
- The iodine atom in 2-bromo-6-iodobenzonitrile facilitates oxidative addition in palladium-catalyzed couplings, unlike bromine or fluorine .
Biological Activity: Fluorinated analogs (e.g., 2-bromo-6-fluorobenzonitrile) are prioritized in drug design due to fluorine’s metabolic stability and bioavailability enhancement .
Industrial Use: 2-Bromo-6-(2-methylpropoxy)benzonitrile’s ether substituent improves lipophilicity, making it suitable for agrochemical formulations . 2-Bromo-6-phenoxybenzonitrile is used in advanced material synthesis, leveraging its aromatic ether for stability in high-temperature applications .
Biological Activity
2-Bromo-6-hydroxybenzonitrile (C7H4BrNO) is a brominated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features a benzene ring with three functional groups: a bromine atom, a hydroxyl group, and a nitrile group. The specific arrangement of these groups influences the compound's reactivity and biological properties.
Synthesis Methods
Several methods have been reported for the synthesis of this compound, including:
- Nitration of Bromophenols : Brominated phenols can be nitrated using a mixture of sulfuric and nitric acids under controlled conditions to yield hydroxybenzonitriles.
- Functional Group Interconversion : This involves the transformation of existing functional groups on similar aromatic compounds to achieve the desired structure .
Antimicrobial Properties
Research indicates that brominated aromatic compounds, including derivatives of benzonitrile, exhibit significant antimicrobial activity. The presence of the bromine atom enhances the compound's interaction with biological targets, potentially leading to increased efficacy against various pathogens .
Enzyme Interaction Studies
The interactions of this compound with enzymes and receptors are crucial for understanding its biological effects. Research on similar compounds indicates that brominated aromatics can modulate enzyme activity and receptor signaling pathways, which could lead to various biological responses .
Table 1: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
